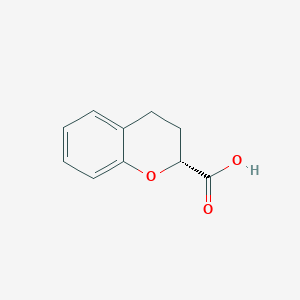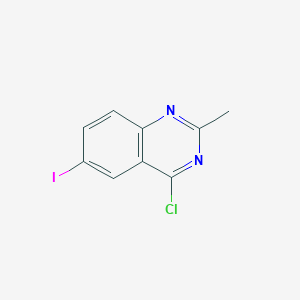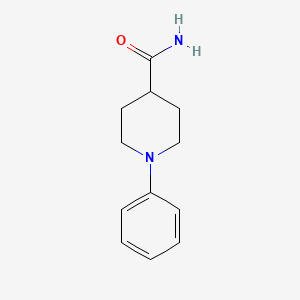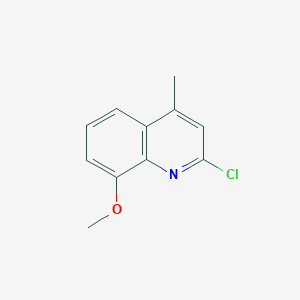
(R)-chroman-2-carboxylic acid
Vue d'ensemble
Description
(R)-Chroman-2-carboxylic acid, also known as (R)-2-carboxychroman, is a chiral molecule with a distinctive chemical structure. It is a colorless, water-soluble compound found in many natural sources, including plants, animals, and fungi. It is known to have a variety of biological and pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It is also used as a starting material for the synthesis of a variety of pharmaceuticals.
Applications De Recherche Scientifique
Antioxidant Properties
- Antioxidant in Fats and Oils : (R)-chroman-2-carboxylic acid derivatives, specifically 6-Hydroxychroman-2-carboxylic acids, have been identified as effective antioxidants in animal fats, vegetable oils, and emulsion systems. Their structure-activity correlations have been established, highlighting the potent antioxidant activity of the tetramethyl compound in this series (Scott et al., 1974).
Synthesis of Bioactive Compounds
- Building Blocks for Bioactive Compounds : Chroman-2-carboxylates are vital for synthesizing a variety of bioactive compounds, such as repinotan, fidarestat, and nebivolol. Efficient and practical enantiospecific syntheses using intramolecular Mitsunobu etherification have been developed (Kim et al., 2015).
- Pharmaceutical Agents Synthesis : Optically active 6-substituted 2-(aminomethyl)chromans synthesized from chroman 2-carboxylic acid precursors are valuable in creating chroman-derived pharmaceutical agents (Zhang et al., 2004).
Chemical Synthesis
- Synthesis of Vitamin E Precursor : (R)-chroman-2-carboxylic acid, an intermediate in the synthesis of α-tocopherol (Vitamin E), can be synthesized using asymmetric halolactonization of acylproline (Yoda & Takabe, 1989).
- Inhibition of Nuclear Factor-κB (NF-κB) Activation : Chroman-2-carboxylic acid N-(substituted)phenylamides have been shown to inhibit NF-κB activity in macrophage cells, with varying effectiveness based on the substituents on the phenyl ring (Kwak et al., 2008).
Miscellaneous Applications
- Photodimerization Reactions : (R)-chroman-2-carboxylic acid derivatives, specifically coumarin-3-carboxylic acid, can undergo photodimerization reactions to form unique dimer structures (Kawata et al., 2002).
Propriétés
IUPAC Name |
(2R)-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308042 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-chroman-2-carboxylic acid | |
CAS RN |
83780-47-6 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83780-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B1365408.png)
![2-[(S)-1-[(tert-Butyloxycarbonyl)amino]-3-methylbutyl]oxazole-4-carboxylic acid](/img/structure/B1365410.png)
![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)





![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)


![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

